molecular formula C8H10N4O3 B146679 Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate CAS No. 135673-70-0

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate

Cat. No. B146679
M. Wt: 210.19 g/mol
InChI Key: LQBKMRVUISZMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. This compound is a pyrazine derivative that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is not fully understood, but it is believed to inhibit bacterial growth by interfering with the synthesis of essential bacterial components such as nucleic acids and proteins.

Biochemical And Physiological Effects

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been found to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective antimicrobial agent. However, further studies are required to understand its potential biochemical and physiological effects in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is its potential as a safe and effective antimicrobial agent. However, its limitations include the need for further studies to understand its potential side effects and toxicity levels in vivo.

Future Directions

There are several future directions for the study of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate, including:
1. Further studies to understand its mechanism of action and potential applications in the development of new antibiotics.
2. Studies to understand its potential applications in agriculture as a safe and effective pesticide.
3. Studies to understand its potential applications in the development of new cancer treatments.
4. Studies to understand its potential applications in the development of new materials with unique properties.
5. Studies to understand its potential applications in the development of new sensors for detecting bacterial infections.
In conclusion, Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and require further investigation to fully understand its potential applications.

Synthesis Methods

The synthesis of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been achieved through various methods, including the reaction of 6-acetyl-3,5-diaminopyrazine-2-carboxylic acid with methanol and sulfuric acid. Another method involves the reaction of 6-acetyl-3,5-diaminopyrazine-2-carboxylic acid with methyl chloroformate in the presence of a base. The synthesis of this compound is crucial for its scientific research application and future directions.

Scientific Research Applications

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been studied extensively for its potential applications in various fields, including pharmaceuticals and agriculture. This compound has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

135673-70-0

Product Name

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate

InChI

InChI=1S/C8H10N4O3/c1-3(13)4-6(9)12-7(10)5(11-4)8(14)15-2/h1-2H3,(H4,9,10,12)

InChI Key

LQBKMRVUISZMDN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=C(C(=N1)C(=O)OC)N)N

Canonical SMILES

CC(=O)C1=C(N=C(C(=N1)C(=O)OC)N)N

synonyms

Pyrazinecarboxylic acid, 6-acetyl-3,5-diamino-, methyl ester (9CI)

Origin of Product

United States

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